![molecular formula C18H17F2N7O B2754612 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(3,4-difluorophenyl)piperidine-4-carboxamide CAS No. 1796946-98-9](/img/structure/B2754612.png)
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(3,4-difluorophenyl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(3,4-difluorophenyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C18H17F2N7O and its molecular weight is 385.379. The purity is usually 95%.
BenchChem offers high-quality 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(3,4-difluorophenyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(3,4-difluorophenyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Synthesis
The compound has been at the center of various studies aimed at synthesizing novel heterocyclic compounds. For instance, researchers have developed efficient synthetic routes for compounds with related structures, highlighting the versatility of such molecules in constructing complex heterocycles with potential biological activities. These synthetic methodologies often involve condensation reactions, cyclization processes, and the introduction of various functional groups to build the desired molecular complexity. Such studies underscore the compound's role as a precursor or intermediate in synthesizing diverse heterocyclic frameworks, which could be explored further for various scientific applications, including medicinal chemistry and material science (Vijayakumar, Karthikeyan, & Sarveswari, 2014).
Biological Activity
Research into the biological evaluation of compounds structurally related to the specified molecule has demonstrated their potential as anticancer and anti-inflammatory agents. Such studies typically involve the synthesis of novel derivatives followed by in vitro and in vivo assays to determine their biological efficacies against specific targets. For instance, compounds have been evaluated for their cytotoxicity against various cancer cell lines, 5-lipoxygenase inhibition, and COX-2 selectivity, providing insights into their mechanism of action and therapeutic potential. These findings are crucial for drug discovery and development, suggesting the compound's framework could serve as a valuable scaffold for developing new therapeutic agents with optimized activity and selectivity profiles (Rahmouni et al., 2016).
Metabolic Studies
The metabolism and pharmacokinetics of closely related compounds have also been a subject of study, providing essential information on their metabolic pathways, bioavailability, and excretion profiles in different species. Such research is fundamental in understanding the pharmacological and toxicological properties of these compounds, guiding the optimization of their pharmacokinetic profiles for better therapeutic efficacy and safety. Investigations into the metabolism of these compounds have identified primary metabolic pathways, including N-demethylation, hydroxylation, and amide hydrolysis, alongside phase II reactions like glucuronidation. These studies highlight the importance of metabolic considerations in the design and development of new drugs based on the compound's chemical framework (Gong et al., 2010).
特性
IUPAC Name |
N-(3,4-difluorophenyl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2N7O/c19-14-2-1-13(7-15(14)20)25-18(28)12-3-5-26(6-4-12)16-8-17(23-10-22-16)27-11-21-9-24-27/h1-2,7-12H,3-6H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLPBCNINYMAKBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC(=C(C=C2)F)F)C3=NC=NC(=C3)N4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(3,4-difluorophenyl)piperidine-4-carboxamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。